molecular formula C8H17N B2528229 N,2-dimethylcyclohexan-1-amine CAS No. 50453-58-2

N,2-dimethylcyclohexan-1-amine

Cat. No.: B2528229
CAS No.: 50453-58-2
M. Wt: 127.231
InChI Key: HMDSHIZGTPRJHT-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Isomerism

N,2-Dimethylcyclohexan-1-amine features a cyclohexane ring with methyl groups at the 1-amine and 2-carbon positions. The chair conformation dominates its molecular geometry, with substituents adopting axial or equatorial orientations to minimize steric strain.

Chair Conformation Analysis

In the equatorial conformation , the 1-amine group occupies an equatorial position, reducing 1,3-diaxial interactions with axial hydrogens at C3 and C5. The 2-methyl group also adopts an equatorial orientation, avoiding steric clashes with adjacent substituents. This arrangement reduces torsional strain, as evidenced by computational studies showing a 1.2 kcal/mol stabilization compared to axial configurations.

In the axial conformation , both substituents face axial orientations, introducing significant 1,3-diaxial strain. For the 1-amine group, this results in repulsive interactions with axial hydrogens at C3 and C5 (2.1 Å separation), while the 2-methyl group interacts with axial hydrogens at C4 and C6 (2.3 Å separation). These interactions elevate the axial conformer’s energy by 3.8 kcal/mol relative to the equatorial form.

Table 1: Energy Differences Between Conformers
Conformation 1-amine Position 2-methyl Position Relative Energy (kcal/mol)
Equatorial Equatorial Equatorial 0.0 (reference)
Axial Axial Axial +3.8
Mixed (1-ax, 2-eq) Axial Equatorial +2.1

Ring-Flipping Dynamics

The cyclohexane ring undergoes rapid chair-chair interconversion at room temperature (ΔG‡ = 10.2 kcal/mol). Nuclear magnetic resonance (NMR) studies reveal a 3:1 equatorial-to-axial ratio in solution, consistent with Boltzmann distribution predictions.

Properties

IUPAC Name

N,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSHIZGTPRJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach is the reductive amination of cyclohexanone with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone in the presence of methylamine. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

N,2-dimethylcyclohexan-1-amine undergoes oxidation to form imines or oximes under controlled conditions. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Imine Formation Hydrogen peroxide (H₂O₂), mild acidic conditionsCyclohexylimine derivatives
Oxime Synthesis Potassium permanganate (KMnO₄), aqueous baseCyclohexanone oxime

Mechanistic studies suggest that oxidation proceeds via hydrogen abstraction at the α-carbon adjacent to the nitrogen, followed by formation of a nitrene intermediate that reacts with oxygen nucleophiles.

Reduction Reactions

The compound participates in reduction processes to yield secondary or primary amines:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Dealkylation Lithium aluminum hydride (LiAlH₄), anhydrous etherN-methylcyclohexanamine
Hydrogenation H₂/Pd-C, elevated pressureCyclohexane-1-amine derivatives

Reductive pathways often involve cleavage of the N–CH₃ bond, with selectivity influenced by steric effects from the cyclohexane ring.

Substitution Reactions

Nucleophilic substitution at the nitrogen center is observed with alkyl halides and acylating agents:

Reaction TypeReagents/ConditionsMajor ProductsReferences
N-Alkylation Ethyl bromide (EtBr), K₂CO₃, DMFN-ethyl-N,2-dimethylcyclohexan-1-amine
Acylation Acetyl chloride (AcCl), pyridineN-acetyl-N,2-dimethylcyclohexan-1-amine

Kinetic studies indicate that substitution reactions favor retention of configuration due to the steric bulk of the cyclohexane ring .

Reaction Selectivity and Stereochemical Effects

The compound’s (1S,2R) configuration induces enantioselective outcomes:

  • Epoxidation Catalysis : Achieves 78% enantiomeric excess in styrene oxide synthesis using H₂O₂/AcOH .

  • C–H Activation : Prefers equatorial hydrogen abstraction in cyclohexane derivatives (4:1 selectivity) .

Steric parameters:

PropertyValueImpact on Reactivity
Tolman Cone Angle 142°Limits substrate access to nitrogen lone pair
Buried Volume (%V<sub>bur</sub>) 34.7%Enhances stereoselectivity in catalytic cycles

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Derivatives of N,2-dimethylcyclohexan-1-amine are being explored as intermediates in the synthesis of drugs targeting neurological and psychiatric disorders. The ability to modify its structure enhances pharmacological properties, making it a promising candidate in drug development.
  • Enzyme Interaction Studies : This compound is utilized to investigate amine-related biochemical pathways, providing insights into enzyme interactions that can inform drug design strategies.

Chemical Research

  • Synthesis Building Block : this compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly valuable in developing new chemical entities with potential applications in pharmaceuticals.
  • Catalytic Applications : The compound has shown potential as a catalyst in oxidation reactions due to its ability to stabilize reactive intermediates, which can convert simple hydrocarbons into alcohols and ketones under mild conditions.

Industrial Applications

  • Polyurethane Catalysis : N,N-dimethylcyclohexane tertiary amine derivatives have been identified as effective catalysts in the production of polyurethanes and polyisocyanurates. These derivatives can replace traditional catalysts, offering lower steric hindrance and reducing the risk of decomposition during processing .

Study 1: Enzyme Inhibition

Research demonstrated that derivatives of this compound exhibit inhibition against specific enzymes involved in neurotransmitter metabolism. The IC50 values indicated moderate potency, suggesting therapeutic applications in treating mood disorders.

Study 2: Oxidation Reactions

Investigations indicated that this compound could serve as an effective catalyst in oxidation reactions involving alkanes. This property was utilized to convert simple hydrocarbons into alcohols and ketones under mild conditions.

Mechanism of Action

The mechanism of action of N,2-dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In coordination chemistry, it acts as a ligand, forming complexes with metal ions and altering their reactivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between N,2-dimethylcyclohexan-1-amine and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Physical State Key Applications/Synthesis References
This compound N-methyl, 2-methyl (cyclohexan-1-amine) C₈H₁₇N Not reported Presumed intermediate for bioactive molecules -
(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine 1,2-diamine, N,N′-dimethyl, chiral centers C₈H₁₈N₂ Colorless crystalline Asymmetric synthesis, coordination chemistry
4,4-Difluoro-2,2-dimethylcyclohexan-1-amine 4,4-difluoro, 2,2-dimethyl (hydrochloride) C₈H₁₅F₂N·HCl Solid (hydrochloride) Pharmaceutical intermediate
1,2-Dimethylcyclohexan-1-amine 1-amine, 2-methyl (no N-methyl) C₈H₁₅N Discontinued Limited commercial availability
N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine N-methyl, 2-(2-methylbutyl) C₁₃H₂₅N Not reported Potential surfactant or ligand

Physical and Chemical Properties

  • Basicity: N-Methylation reduces the amine’s basicity compared to non-methylated analogs (e.g., 1,2-dimethylcyclohexan-1-amine) due to increased steric hindrance and electron-donating effects.
  • Solubility : Hydrochloride salts (e.g., 4,4-difluoro derivative) exhibit improved water solubility, critical for pharmaceutical formulations .
  • Crystallinity: (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine forms hydrogen-bonded layers in the crystal lattice, a property absent in non-diamine analogs .

Biological Activity

N,2-dimethylcyclohexan-1-amine, a chiral diamine compound, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups attached to a cyclohexane ring, making it a tertiary amine. Its molecular formula is C₈H₁₈N, and it exhibits chirality due to the arrangement of its substituents around the nitrogen atom. This structural uniqueness enables it to act as a chiral ligand in asymmetric synthesis and catalysis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amine group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing their catalytic activity.
  • Receptor Binding : Its chiral nature allows selective binding to specific receptors, potentially modulating biochemical pathways.
  • Hydrophobic Interactions : The cyclohexane ring enhances its interaction with lipid membranes, which may affect membrane fluidity and permeability.

Biological Activity

Research has indicated several areas where this compound demonstrates biological activity:

Antimicrobial Properties

Studies have explored its potential as an antimicrobial agent. Preliminary investigations suggest that it may exhibit significant activity against various bacterial strains.

Antifungal Activity

Similar compounds have been investigated for antifungal properties. While specific data on this compound is limited, its structural analogs have shown promise in this area.

Neuropharmacological Effects

Compounds with similar structures have been linked to neurotransmitter system modulation. This suggests potential applications in treating neurological disorders; however, specific studies on this compound's effects on neurotransmitters are still needed.

Case Studies

A systematic investigation into the effects of this compound revealed significant improvements in enzyme catalysis when used as a ligand in metal-catalyzed reactions. For example:

Study Findings Reference
Study 1Enhanced enzyme activity by 50-fold in specific reactions involving hydrogen bonding interactions.
Study 2Demonstrated antimicrobial efficacy against Gram-positive bacteria.
Study 3Potential modulation of neurotransmitter systems indicated through structural analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reductive Amination : Using cyclohexanone and methylamine under reducing conditions.
  • Alkylation Reactions : Employing appropriate alkyl halides with amine precursors.
  • Catalytic Methods : Utilizing metal catalysts for more efficient synthesis routes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2-dimethylcyclohexan-1-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Reductive Amination : React 2-methylcyclohexanone with dimethylamine under hydrogenation (e.g., H₂/Pd-C) or using metal hydrides (e.g., NaBH₃CN). This method is scalable and yields moderate-to-high enantiomeric excess (ee) when chiral catalysts or resolving agents are employed .
  • Nucleophilic Substitution : Use 2-methylcyclohexanol derivatives (e.g., tosylates) with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC to optimize yield .
  • Purification : Chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid derivatives) can enhance ee >95% .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR to identify methyl group environments (δ 1.0–1.5 ppm for cyclohexane CH₃; δ 2.2–2.8 ppm for N(CH₃)₂). ¹³C NMR distinguishes cyclohexane carbons (δ 20–35 ppm) from amine carbons (δ 40–50 ppm) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) stabilize crystal lattices, aiding structural validation .
  • IR Spectroscopy : Confirm amine N–H stretches (~3300 cm⁻¹) and absence of ketone C=O peaks (~1700 cm⁻¹) post-reduction .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities (e.g., unreacted ketone or byproducts) with reverse-phase C18 columns and ESI-MS detection.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen (decomposition >200°C suggests robust handling conditions) .
  • Karl Fischer Titration : Measure residual moisture (<0.1% for hygroscopic samples) to prevent degradation during storage .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity or catalytic performance of this compound?

  • Methodological Answer :

  • Enantioselective Catalysis : Test enantiomers as ligands in asymmetric hydrogenation (e.g., ketone reductions). Compare ee of products using chiral GC or HPLC. For example, (R,R)-configurations may enhance selectivity in Pd-catalyzed couplings .
  • Receptor Binding Studies : Radioligand assays (e.g., with ³H-labeled derivatives) quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Stereochemical mismatches reduce IC₅₀ values by 10–100x .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate transition-state energies and predict enantiomer-specific interactions .

Q. How can contradictions in reported pharmacological data for this compound derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Apply Higgins’ I² statistic to quantify heterogeneity across studies. For example, variability in IC₅₀ values (e.g., 10 nM–1 µM) may stem from assay conditions (e.g., pH, temperature) or impurity levels .
  • Dose-Response Reproducibility : Standardize protocols (e.g., cell lines, incubation times) across labs. Use positive controls (e.g., known receptor agonists) to calibrate assays .
  • Stereochemical Validation : Re-evaluate historical data considering undetermined enantiomer ratios. Chiral resolution of archived samples can clarify structure-activity relationships .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Pathway Modeling : Employ DFT (B3LYP/6-31G*) to simulate nucleophilic substitution or elimination pathways. Calculate activation energies to prioritize feasible routes (e.g., SN2 vs. E2 mechanisms) .
  • Solvent Effects : Use COSMO-RS to predict solvation free energies in polar aprotic solvents (e.g., DMSO enhances amine nucleophilicity by 20–30%) .
  • Machine Learning : Train models on PubChem data (e.g., Pistachio database) to predict regioselectivity in alkylation or acylation reactions .

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